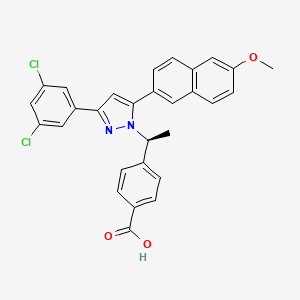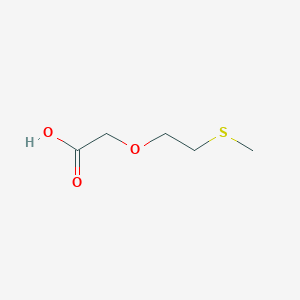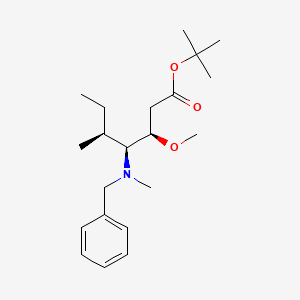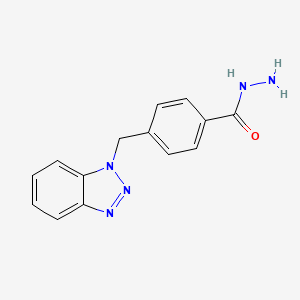
(S)-4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl)ethyl)benzoic acid
Vue d'ensemble
Description
The compound is related to the class of drugs known as GLP-1 receptor agonists . These drugs are used in the treatment of diabetes and have been shown to have good safety and tolerability . They are able to overcome the short half-life of natural GLP-1 in vivo and can exist stably in patients for a long time .
Applications De Recherche Scientifique
Efficient Synthesis Techniques
Research has focused on efficient synthesis techniques for compounds with similar structures, highlighting the importance of regioselective synthesis processes. For example, Machado et al. (2011) demonstrated a highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation, showing a significant reduction in reaction times and high yields, which could be relevant for synthesizing structurally related compounds efficiently (Machado et al., 2011).
Characterization and Properties
Another aspect of research is the characterization and understanding of the properties of these compounds. Tuuttila et al. (2008) synthesized bischromophoric bisMPA based polyester Janus dendrimers with chiral azobenzene dye functionalization, which included moieties similar to the compound . These dendrimers showed broad absorption maxima in the visible region, confirmed optical purity through CD spectra, and were evaluated for their thermal properties (Tuuttila et al., 2008).
Potential Applications
Additionally, research into N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates has explored the optical nonlinearity of these compounds, suggesting potential applications in optical limiting. Chandrakantha et al. (2013) found that specific derivatives exhibited maximum nonlinearity, indicating their suitability as candidates for optical limiting applications (Chandrakantha et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
GLP-1 receptor agonists are currently being investigated in clinical trials . Some of these drugs have been discontinued due to adverse events, but new ones are being considered . The field of pharmacotherapy for type 2 diabetes is highly competitive, so these drugs will need to provide clear advantages over existing medications to reach clinical practice .
Propriétés
IUPAC Name |
4-[(1S)-1-[3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)pyrazol-1-yl]ethyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22Cl2N2O3/c1-17(18-3-5-19(6-4-18)29(34)35)33-28(16-27(32-33)23-12-24(30)15-25(31)13-23)22-8-7-21-14-26(36-2)10-9-20(21)11-22/h3-17H,1-2H3,(H,34,35)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHXULAHYPRAKJ-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)N2C(=CC(=N2)C3=CC(=CC(=C3)Cl)Cl)C4=CC5=C(C=C4)C=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)O)N2C(=CC(=N2)C3=CC(=CC(=C3)Cl)Cl)C4=CC5=C(C=C4)C=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl)ethyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Bromothieno[2,3-c]pyridine-2-carbonitrile](/img/structure/B3161477.png)

![N-[(2-chlorophenyl)methyl]prop-2-enamide](/img/structure/B3161486.png)


![3-Fluoro-2-[1,2,4]triazol-1-yl-benzonitrile](/img/structure/B3161517.png)

![[(4aS,6S,7S,8R,8aS)-2-acetamido-8a-acetyl-6,7-dihydroxy-6-methyl-4-oxo-4a,5,7,8-tetrahydro-3H-quinazolin-8-yl] acetate](/img/structure/B3161529.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chloroacetamide](/img/structure/B3161534.png)



